

Preclinical Profile of AZ14145845: A Potent and Selective IAK1 Inhibitor

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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

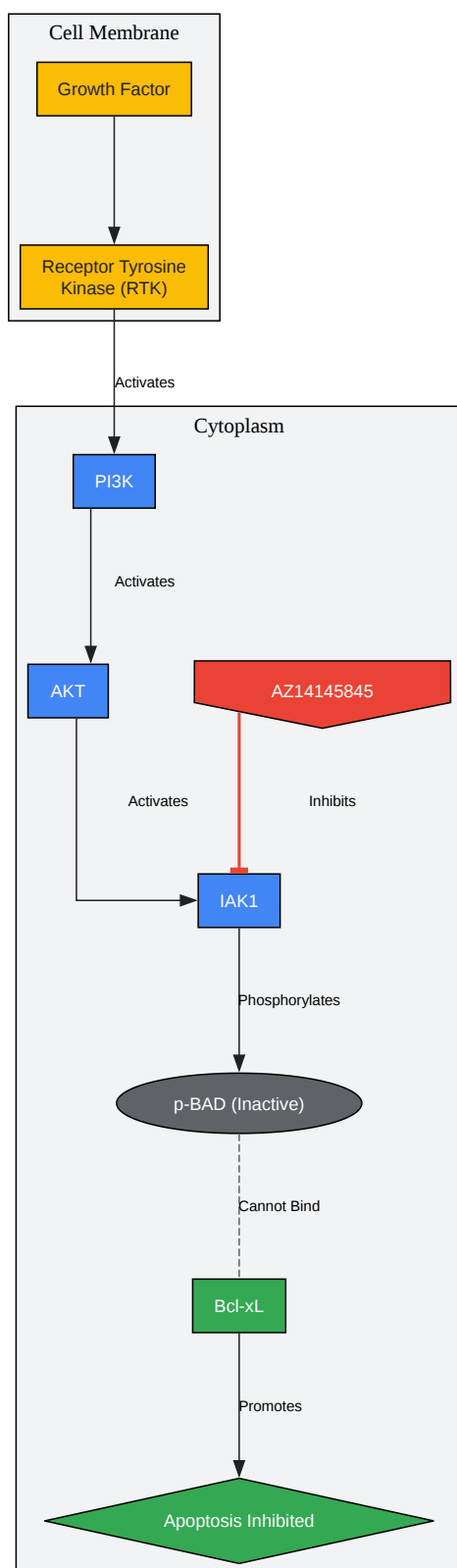
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Introduction

AZ14145845 is a novel, orally bioavailable small molecule inhibitor targeting the Inhibitor of Apoptosis Kinase 1 (IAK1). IAK1 is a serine/threonine kinase that has been identified as a critical node in pro-survival signaling pathways and is frequently overexpressed in a range of solid tumors. By promoting cell survival and inhibiting apoptosis, IAK1 overexpression is a key driver of tumorigenesis and resistance to standard-of-care therapies. **AZ14145845** was developed to selectively inhibit IAK1, thereby restoring apoptotic signaling and suppressing tumor growth. This document summarizes the preclinical data for **AZ14145845**, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used for its evaluation.

Mechanism of Action

AZ14145845 functions as an ATP-competitive inhibitor of IAK1. By binding to the ATP-binding pocket of the IAK1 kinase domain, it prevents the phosphorylation of downstream substrates, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter). In its unphosphorylated state, BAD is free to heterodimerize with anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic cascade.



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Caption: Proposed signaling pathway of IAK1 and the inhibitory action of **AZ14145845**.

Pharmacological Data

In Vitro Kinase Inhibition

AZ14145845 demonstrates potent and selective inhibition of IAK1 in biochemical assays. Its potency against a panel of related kinases was evaluated to establish its selectivity profile.

Kinase Target	AZ14145845 IC ₅₀ (nM)	Selectivity (Fold vs. IAK1)
IAK1	1.2	-
IAK2	158	132x
MAPK1	> 10,000	> 8,333x
CDK2	2,450	2,042x
SRC	> 10,000	> 8,333x

Cellular Proliferation Assay

The anti-proliferative activity of **AZ14145845** was assessed across a panel of human cancer cell lines with varying levels of IAK1 expression.

Cell Line	Cancer Type	IAK1 Expression	AZ14145845 GI ₅₀ (nM)
NCI-H460	Lung Carcinoma	High	25
A549	Lung Carcinoma	Low	1,800
MDA-MB-231	Breast Cancer	High	42
MCF-7	Breast Cancer	Moderate	650
U-87 MG	Glioblastoma	High	35

In Vivo Tumor Growth Inhibition

The in vivo efficacy of **AZ14145845** was evaluated in a mouse xenograft model using the IAK1-high NCI-H460 human lung carcinoma cell line.

Treatment Group	Dose (mg/kg, oral, QD)	Tumor Growth Inhibition (%)	p-value
Vehicle	-	-	-
AZ14145845	10	45	< 0.05
AZ14145845	30	88	< 0.001

Experimental Protocols

IAK1 Biochemical Inhibition Assay

- Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a biotinylated peptide substrate by recombinant human IAK1.
- Procedure:
 - Recombinant IAK1 enzyme (5 nM) was incubated with varying concentrations of **AZ14145845** (0.1 nM to 100 µM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature in a 384-well plate.
 - The kinase reaction was initiated by adding ATP (10 µM) and a ULIGHT™-labeled peptide substrate (50 nM).
 - The reaction was allowed to proceed for 60 minutes at room temperature.
 - The reaction was stopped by the addition of EDTA (20 mM).
 - A Europium-labeled anti-phospho-serine antibody (2 nM) was added, and the plate was incubated for 30 minutes.
 - The TR-FRET signal was read on an appropriate plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
 - IC₅₀ values were calculated using a four-parameter logistic fit of the dose-response curves.

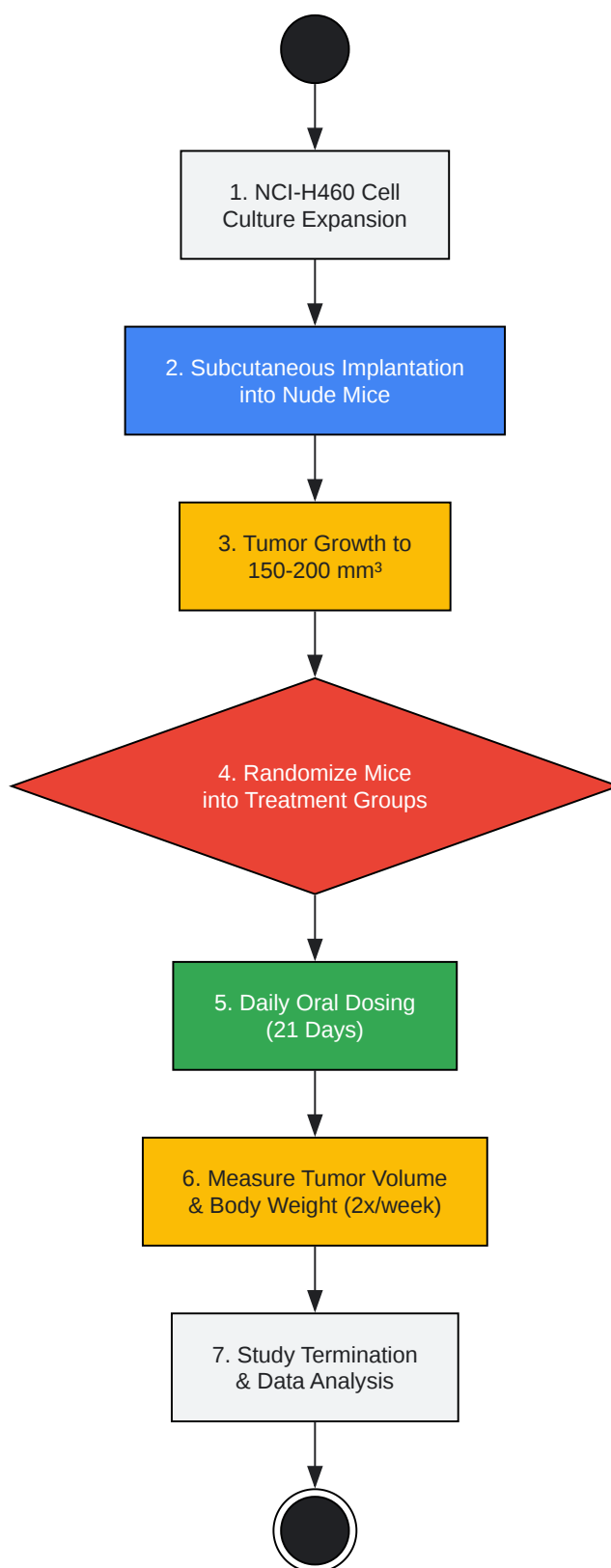
Cell Proliferation (GI₅₀) Assay

- Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells in culture based on the quantification of ATP.
- Procedure:
 - Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
 - The following day, cells were treated with a 10-point, 3-fold serial dilution of **AZ14145845** (0.01 nM to 20 µM) for 72 hours.
 - After incubation, the plate was equilibrated to room temperature, and 100 µL of CellTiter-Glo® reagent was added to each well.
 - The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.
 - The plate was incubated for an additional 10 minutes to stabilize the luminescent signal.
 - Luminescence was recorded using a plate reader.
 - GI₅₀ values (the concentration causing 50% reduction in cell growth) were calculated from dose-response curves.

NCI-H460 Xenograft Mouse Model

- Principle: To evaluate the in vivo anti-tumor efficacy of **AZ14145845**, a human tumor xenograft model was established by implanting NCI-H460 cells into immunodeficient mice.
- Procedure:
 - Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10⁶ NCI-H460 cells suspended in Matrigel.
 - Tumors were allowed to grow to an average volume of approximately 150-200 mm³.

- Mice were randomized into three groups (n=8 per group): Vehicle control, **AZ14145845** (10 mg/kg), and **AZ14145845** (30 mg/kg).
- The compound was formulated in 0.5% methylcellulose and administered once daily (QD) by oral gavage.
- Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- The study was terminated after 21 days, and the percent tumor growth inhibition (%TGI) was calculated for each treatment group relative to the vehicle control.



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Caption: Experimental workflow for the in vivo mouse xenograft efficacy study.

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